molecular formula C10H18O3 B12517863 2-Methoxy-1-oxaspiro[4.5]decan-8-ol CAS No. 817206-98-7

2-Methoxy-1-oxaspiro[4.5]decan-8-ol

Cat. No.: B12517863
CAS No.: 817206-98-7
M. Wt: 186.25 g/mol
InChI Key: NPOWVPUFOXQZBW-UHFFFAOYSA-N
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Description

2-Methoxy-1-oxaspiro[45]decan-8-ol is a chemical compound belonging to the spiroketal family Spiroketals are characterized by a spiro-connected cyclic ether structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-oxaspiro[4.5]decan-8-ol can be achieved through a multi-step process involving the formation of the spiroketal core. One common method involves the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst to form a spiroketal intermediate. This intermediate is then subjected to methoxylation to introduce the methoxy group at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-oxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized spiroketals .

Scientific Research Applications

2-Methoxy-1-oxaspiro[4.5]decan-8-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methoxy-1-oxaspiro[4.5]decan-8-ol exerts its effects involves interactions with various molecular targets. The spiroketal structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-ol: Similar spiroketal structure but lacks the methoxy group.

    3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Contains a spiroketal core with different functional groups.

    8-oxa-2-azaspiro[4.5]decane: Another spiroketal compound with distinct substituents

Uniqueness

2-Methoxy-1-oxaspiro[4.5]decan-8-ol is unique due to the presence of the methoxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in synthesis and medicinal chemistry .

Properties

CAS No.

817206-98-7

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-methoxy-1-oxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C10H18O3/c1-12-9-4-7-10(13-9)5-2-8(11)3-6-10/h8-9,11H,2-7H2,1H3

InChI Key

NPOWVPUFOXQZBW-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(O1)CCC(CC2)O

Origin of Product

United States

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